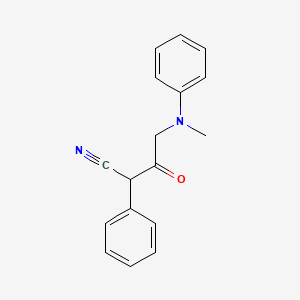
Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- is an organic compound that belongs to the class of anilines It is characterized by the presence of a phenyl group and a methylanilino group attached to an acetoacetonitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- typically involves the N-alkylation of aniline derivatives. One common method is the methylation of anilines using methanol in the presence of cyclometalated ruthenium complexes as catalysts. This reaction proceeds under mild conditions (60°C) with sodium hydroxide as the base . Another approach involves the use of acetonitrile as a solvent and CN source, catalyzed by copper acetate, to synthesize arylacrylonitriles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of N-alkylation and the use of transition metal catalysts can be scaled up for industrial applications. The choice of catalysts and reaction conditions would be optimized for large-scale production to ensure efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalysts or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can regenerate the original amine.
Aplicaciones Científicas De Investigación
Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, antioxidants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Acetoacetonitrile, 4-(N-methylanilino)-2-phenyl- involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of lone pair electrons on the nitrogen atom. This allows it to participate in nucleophilic substitution reactions. Additionally, the phenyl and methylanilino groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylaniline: Similar in structure but lacks the acetoacetonitrile group.
4-Nitroaniline: Contains a nitro group instead of the methylanilino group.
Acetonitrile: A simpler compound without the phenyl and methylanilino groups.
Uniqueness
The presence of both the acetoacetonitrile and methylanilino groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
73663-78-2 |
|---|---|
Fórmula molecular |
C17H16N2O |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
4-(N-methylanilino)-3-oxo-2-phenylbutanenitrile |
InChI |
InChI=1S/C17H16N2O/c1-19(15-10-6-3-7-11-15)13-17(20)16(12-18)14-8-4-2-5-9-14/h2-11,16H,13H2,1H3 |
Clave InChI |
DZBBLJWSVLNSSO-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)C(C#N)C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


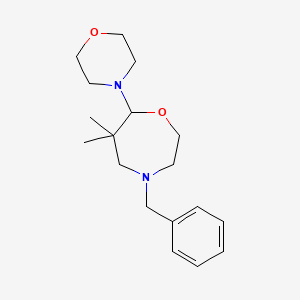
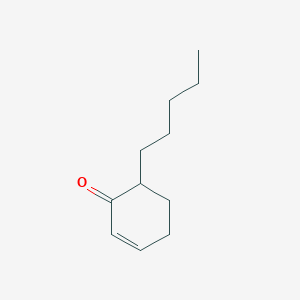
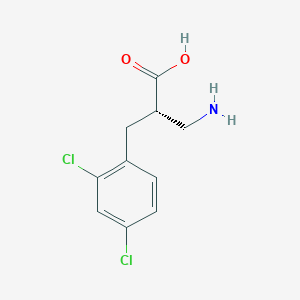

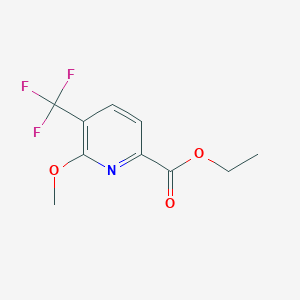
![3-[(Phenylmethyl)thio]pyridine](/img/structure/B13992999.png)
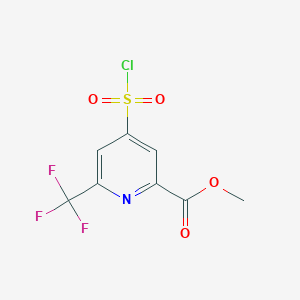

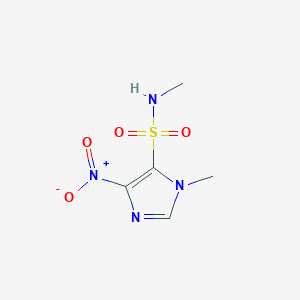
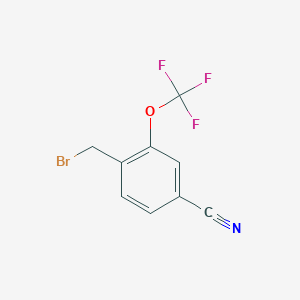



![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)
